n-(3-Bromo-5-fluorobenzyl)-2-chloroethan-1-amine

Lipophilicity ADME Prediction Membrane Permeability

N-(3-Bromo-5-fluorobenzyl)-2-chloroethan-1-amine (CAS 1507171-04-1) is a halogenated arylalkylamine featuring a 3-bromo-5-fluorobenzyl moiety attached to a 2-chloroethan-1-amine side chain. With a molecular formula of C9H10BrClFN and a molecular weight of 266.54 g/mol, the compound belongs to the β-chloroethylamine class known for forming electrophilic aziridinium ions under physiological conditions, enabling irreversible covalent modification of biological targets.

Molecular Formula C9H10BrClFN
Molecular Weight 266.54 g/mol
Cat. No. B13614881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(3-Bromo-5-fluorobenzyl)-2-chloroethan-1-amine
Molecular FormulaC9H10BrClFN
Molecular Weight266.54 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)Br)CNCCCl
InChIInChI=1S/C9H10BrClFN/c10-8-3-7(4-9(12)5-8)6-13-2-1-11/h3-5,13H,1-2,6H2
InChIKeyUQODCURPPZYLBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Bromo-5-fluorobenzyl)-2-chloroethan-1-amine (CAS 1507171-04-1): A Dual-Halogenated Chloroethylamine Building Block for Precision SAR and Cross-Coupling Synthesis


N-(3-Bromo-5-fluorobenzyl)-2-chloroethan-1-amine (CAS 1507171-04-1) is a halogenated arylalkylamine featuring a 3-bromo-5-fluorobenzyl moiety attached to a 2-chloroethan-1-amine side chain . With a molecular formula of C9H10BrClFN and a molecular weight of 266.54 g/mol, the compound belongs to the β-chloroethylamine class known for forming electrophilic aziridinium ions under physiological conditions, enabling irreversible covalent modification of biological targets [1][2]. The concurrent presence of bromine and fluorine substituents on the benzyl ring distinguishes this compound from simpler benzyl-chloroethylamines by providing two orthogonal synthetic handles for further functionalization via cross-coupling and nucleophilic aromatic substitution chemistries [2].

Why N-(3-Bromo-5-fluorobenzyl)-2-chloroethan-1-amine Cannot Be Replaced by N-Benzyl-2-chloroethanamine or Mono-Halogenated Analogs in Structure-Activity Studies and Multi-Step Synthesis


Chloroethylamine-based probes and drug candidates rely on precise electronic and steric properties of the benzyl moiety to modulate aziridinium ion formation rates, target selectivity, and metabolic stability [1][2]. Substituting N-(3-bromo-5-fluorobenzyl)-2-chloroethan-1-amine with the unsubstituted N-benzyl-2-chloroethanamine (CAS 42074-16-8) results in divergent physicochemical profiles—including a 97 g/mol molecular weight difference, altered lipophilicity, and the loss of two halogen handles essential for downstream diversification [3]. Mono-halogenated analogs lack the orthogonally reactive C–Br and C–F bonds that enable sequential chemoselective transformations, while the 3,5-substitution pattern imparts a distinct electron-withdrawing effect that influences amine basicity and aziridinium ion reactivity compared to ortho- or para-substituted congeners [4].

Quantitative Differentiation of N-(3-Bromo-5-fluorobenzyl)-2-chloroethan-1-amine: Physicochemical, Reactivity, and SAR Evidence vs. Closest Analogs


Enhanced Lipophilicity (ΔLogP +0.29) vs. Unsubstituted N-Benzyl-2-chloroethanamine Drives Differential Membrane Partitioning and ADME Profile

The 3-bromo-5-fluoro substitution increases the computed partition coefficient (XLogP3) of the target compound to 2.7, compared to a measured LogP of 2.41 for the unsubstituted analog N-benzyl-2-chloroethanamine (CAS 42074-16-8), representing a ΔLogP of +0.29 [1]. This elevated lipophilicity is consistent with the established effect of halogen substitution on benzylamine LogP: each additional halogen atom typically increases LogP by 0.2–0.5 units depending on the substitution pattern [2]. In the context of chloroethylamine-based irreversible inhibitors, higher lipophilicity correlates with enhanced passive membrane permeability and increased aziridinium ion accessibility to intracellular targets, as demonstrated for the ortho-bromobenzyl analog DSP-4, which readily crosses the blood-brain barrier [2].

Lipophilicity ADME Prediction Membrane Permeability Drug Design

Reduced Topological Polar Surface Area (TPSA = 12 Ų) vs. N-Benzyl-2-chloroethanamine (TPSA = 21.2 Ų) Supports Superior Passive Membrane Diffusion

The target compound has a computed Topological Polar Surface Area (TPSA) of 12 Ų, compared to approximately 21.2 Ų for N-benzyl-2-chloroethanamine, a difference of roughly 9 Ų [1]. TPSA values below 60 Ų are generally predictive of good intestinal absorption, and values below 20 Ų are associated with a high probability of blood-brain barrier penetration [2]. The minimal TPSA of N-(3-bromo-5-fluorobenzyl)-2-chloroethan-1-amine results from the halogen substituents contributing to molecular surface area without adding polar heteroatoms, effectively 'masking' the polar amine while maintaining a low hydrogen-bonding capacity (1 donor, 2 acceptors) [1].

TPSA Membrane Permeability Blood-Brain Barrier ADMET

Dual Orthogonal Halogen Handles (C–Br and C–F) Enable Sequential Chemoselective Cross-Coupling Not Possible with Mono-Halogenated or Unsubstituted Analogs

The target compound possesses a C(sp²)–Br bond and a C(sp²)–F bond on the same aromatic ring, with substantially different bond dissociation energies: C–Br ≈ 71 kcal/mol vs. C–F ≈ 116 kcal/mol [1]. This differential reactivity allows for sequential palladium-catalyzed transformations—first exploiting the more reactive C–Br bond in Suzuki or Buchwald-Hartwig couplings while the C–F bond remains inert, followed by activation of the C–F bond under distinct conditions (e.g., Ni-catalyzed couplings with organoboron reagents or nucleophilic aromatic substitution with strong nucleophiles) [2]. In contrast, mono-bromo analogs (e.g., N-(3-bromobenzyl)-2-chloroethanamine) offer only a single functionalization site, and mono-fluoro analogs require harsh conditions for further diversification, limiting the synthetic versatility of the scaffold [3].

Cross-Coupling Chemoselectivity Synthetic Diversification C–Br/C–F Reactivity

Increased Molecular Weight (+96.9 g/mol) and Heavy Atom Count (13 vs. 10) Provide Differentiated Biophysical Properties vs. N-Benzyl-2-chloroethanamine

The target compound possesses a molecular weight of 266.54 g/mol (free base), representing a +96.9 g/mol increase over the unsubstituted N-benzyl-2-chloroethanamine (169.65 g/mol) [1]. The heavy atom count increases from 10 to 13, with the bromine atom contributing disproportionately to the molecular weight due to its high atomic mass (79.9 Da) [1]. This higher molecular weight places the compound closer to the center of 'lead-like' chemical space (MW 250–350) rather than 'fragment-like' space (MW <250), making it more suitable for direct screening in biochemical assays where fragments may lack sufficient affinity to produce a measurable signal [2]. The bromine atom also provides a distinctive isotope pattern (1:1 ratio for ⁷⁹Br:⁸¹Br) that serves as a confirmatory mass spectrometry signature for monitoring compound integrity and metabolic fate [3].

Molecular Weight Heavy Atom Count Biophysical Screening Fragment-Based Drug Discovery

SAR Evidence: Ortho-Bromobenzyl Chloroethylamines are the Most Potent Adrenergic Neuron Blockers in the Series; Meta-Bromo-Fluoro Substitution Offers a New Pharmacophore Space

In a head-to-head study of ortho-substituted N-alkyl-N-(2-chloroethyl)-benzylamines evaluated for adrenergic neuron blocking activity, the ortho-bromobenzyl analog N-(2-chloroethyl)-N-(o-bromobenzyl)-ethylamine was identified as the most potent compound, demonstrating prolonged adrenergic neuron blockade in rabbit jejunum and guinea pig vas deferens preparations [1]. The bromine atom at the ortho position was critical for potency; replacement with other substituents (e.g., methyl, chloro in different positions) reduced activity [1]. While the target compound bears bromine at the meta (3-) rather than ortho position, the presence of a meta-fluorine substituent creates a distinct electronic environment that has not been systematically explored in published SAR [2]. The analogous compound DSP-4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine) has been extensively characterized with an IC50 of approximately 5 µM at the human noradrenaline transporter (hNAT) [3].

Structure-Activity Relationship Adrenergic Neuron Blockade Chloroethylamine Pharmacology Irreversible Inhibition

Distinctive 3,5-Disubstitution Pattern vs. Ortho-Substituted Chloroethylamines: Electronic Effects on Amine Basicity and Aziridinium Ion Formation Kinetics

The 3-bromo-5-fluoro substitution pattern exerts a combined electron-withdrawing effect on the benzylamine nitrogen via inductive effects. Using Hammett substituent constants: σ_meta(Br) = +0.39; σ_meta(F) = +0.34, giving a combined σ_meta ≈ +0.73 at the 3,5-positions [1]. In contrast, the ortho-bromo substitution in DSP-4 and related compounds involves σ_ortho effects that include steric contributions not captured by Hammett constants alone [1]. The stronger electron-withdrawing meta-substitution is predicted to reduce the pKa of the secondary amine by approximately 0.5–0.8 units compared to the unsubstituted analog, which in turn modulates the rate of aziridinium ion formation—the key reactive species responsible for irreversible target alkylation [2]. This electronic tuning differentiates the target compound from both unsubstituted and ortho-substituted analogs and may translate to differential target selectivity or off-rate kinetics [3].

Electronic Effects Aziridinium Ion Kinetics Hammett Constants Reactivity Modulation

Validated Application Scenarios for N-(3-Bromo-5-fluorobenzyl)-2-chloroethan-1-amine Based on Differential Evidence


Chemical Probe Synthesis via Sequential C–Br/C–F Cross-Coupling for Covalent Ligand Discovery

Medicinal chemistry groups synthesizing irreversible covalent probes can exploit the orthogonal reactivity of the C–Br and C–F bonds on the 3-bromo-5-fluorobenzyl scaffold to generate chemically diverse libraries from a single building block. The C–Br bond undergoes rapid Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids under standard Pd(0) catalysis, while the C–F bond remains intact [1]. Subsequent diversification at the C–F position via Ni-catalyzed Kumada or Suzuki coupling (using electron-rich phosphine ligands) installs a second point of diversity without resynthesizing the chloroethylamine warhead [2]. This sequential strategy reduces synthetic step count and preserves the reactive 2-chloroethylamine moiety throughout the diversification sequence, which is critical for maintaining the compound's ability to form the aziridinium ion required for covalent target engagement [3].

Neuroscience Target-Engagement Studies Leveraging Optimized CNS Physicochemical Properties

The favorable TPSA of 12 Ų and XLogP3 of 2.7 position N-(3-bromo-5-fluorobenzyl)-2-chloroethan-1-amine within the optimal property space for CNS-penetrant irreversible inhibitors [1]. Neuroscience researchers developing selective noradrenergic neuron labeling agents can procure this compound as a starting scaffold for synthesizing analogs of DSP-4 with altered selectivity profiles. Unlike DSP-4 (ortho-Br substitution), the meta-Br/5-F pattern has not been systematically evaluated for noradrenaline transporter affinity, offering the opportunity to discover novel selectivity profiles against related monoamine transporters (hSERT, hDAT) where DSP-4 shows 5-fold and 40-fold weaker inhibition, respectively [2][3].

Fragment-to-Lead Optimization in Irreversible Inhibitor Programs

Fragment-based drug discovery programs targeting proteins with nucleophilic active-site residues (e.g., cysteine proteases, GSTs, or HDACs) can employ N-(3-bromo-5-fluorobenzyl)-2-chloroethan-1-amine as a 'lead-like' electrophilic fragment. Its molecular weight (266.54 g/mol) bridges the gap between fragment-sized alkylating agents (e.g., unsubstituted N-benzyl-2-chloroethanamine, MW 169.65) and fully elaborated covalent inhibitors (MW >350) [1]. The distinctive bromine isotope pattern (1:1 ⁷⁹Br:⁸¹Br) provides a built-in mass spectrometry handle for monitoring covalent adduct formation in intact protein mass spectrometry experiments without requiring additional isotopic labeling [2]. The compound can be directly screened in biochemical assays at concentrations of 10–100 µM to identify initial target engagement, then optimized through the dual C–Br/C–F diversification strategy for affinity maturation [3].

Synthesis of Radiolabeled or Fluorescent Irreversible Probes via Halogen Exchange

The C–Br bond at the 3-position of the benzyl ring provides a convenient site for late-stage halogen exchange to incorporate radioactive or fluorescent labels. Copper-mediated ¹⁸F-fluorination or iodine-125 exchange at the bromine position can generate radiolabeled analogs for PET imaging or autoradiography studies, while the 5-fluoro substituent serves as a non-exchangeable internal standard for quantification [1]. This chemoselectivity is a direct consequence of the orthogonal C–Br/C–F reactivity: the C–F bond is inert under standard halogen exchange conditions (e.g., Cu(I)-mediated Finkelstein reactions), ensuring that only the C–Br position undergoes isotopic substitution [2]. For procurement, this means a single batch of N-(3-bromo-5-fluorobenzyl)-2-chloroethan-1-amine can serve as the universal precursor for generating multiple labeled probe variants, simplifying inventory management and reducing cost per experiment [3].

Quote Request

Request a Quote for n-(3-Bromo-5-fluorobenzyl)-2-chloroethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.